Methyl 8-nonenoate

Description

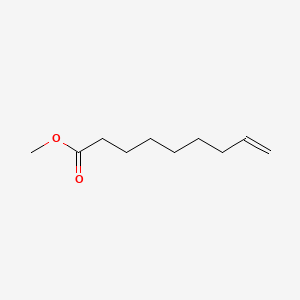

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl non-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAJIGUTWKGVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339137 | |

| Record name | Methyl 8-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-23-1 | |

| Record name | Methyl 8-nonenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Preparations of Methyl 8 Nonenoate

Esterification-Based Syntheses from Carboxylic Acid Precursors

The most direct route to Methyl 8-nonenoate involves the esterification of its corresponding carboxylic acid, 8-nonenoic acid. This can be accomplished using several catalytic methods.

Acid-Catalyzed Esterification Approaches

Acid catalysis is a fundamental strategy for promoting the esterification of carboxylic acids with alcohols. This can be achieved using both homogeneous and heterogeneous acid catalysts.

Homogeneous Brønsted acids, such as sulfuric acid (H₂SO₄) and methanesulfonic acid (CH₃SO₃H), are effective catalysts for the synthesis of this compound from 8-nonenoic acid and methanol (B129727). The reaction is typically carried out by refluxing the carboxylic acid with an excess of methanol to shift the equilibrium towards the product ester. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the methyl ester. ajol.info While effective, the use of homogeneous catalysts like sulfuric acid necessitates neutralization and separation steps, which can generate waste and complicate the purification process. ajol.info

Table 1: Typical Conditions for Brønsted Acid-Catalyzed Esterification

| Parameter | Value/Condition | Source |

| Reactants | 8-nonenoic acid, Methanol (excess) | |

| Catalyst | Concentrated H₂SO₄ or CH₃SO₃H | |

| Catalyst Loading | 1–5 mol% | |

| Temperature | 65–80°C (Reflux) | |

| Reaction Time | 6–12 hours | |

| Workup | Neutralization (e.g., NaHCO₃), Solvent Removal, Vacuum Distillation | |

| Typical Yield | 70–85% |

To circumvent the issues associated with homogeneous catalysts, solid acid catalysts like Amberlyst 15 are employed. Amberlyst 15 is a macroreticular polystyrene-based ion-exchange resin with sulfonic acid functional groups, acting as a heterogeneous Brønsted acid catalyst. sigmaaldrich.com Its use simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused, aligning with green chemistry principles. ajol.infosigmaaldrich.com

In the synthesis of alkyl 8-nonenoates, 8-nonenoic acid is refluxed with the corresponding alcohol in a solvent like toluene (B28343) in the presence of Amberlyst 15. dss.go.thlookchem.com This method has been shown to be effective for producing various alkyl esters, including this compound. dss.go.thresearchgate.net The reaction demonstrates good conversion rates, although in some cases, side products such as isomeric alkyl 7-nonenoates may be formed. dss.go.thresearchgate.net The catalytic activity of Amberlyst 15 has been demonstrated in the esterification of various other fatty acids, highlighting its broad applicability. researchgate.netmdpi.com

Table 2: Synthesis of Alkyl 8-nonenoates using Amberlyst 15

| Parameter | Value/Condition | Source |

| Substrate | 8-nonenoic acid | dss.go.th |

| Reagent | Appropriate alcohol (e.g., Methanol) | dss.go.th |

| Catalyst | Amberlyst 15 | dss.go.thresearchgate.net |

| Solvent | Toluene | dss.go.th |

| Conditions | Reflux | dss.go.th |

| Reaction Time | 5 hours | dss.go.th |

Brønsted Acid Catalysis for this compound Formation

Derivation from ω-Hydroxynonanoic Acid via Pyrolysis of Orthoborates

An alternative pathway to this compound begins with ω-hydroxynonanoic acid (9-hydroxynonanoic acid). This method involves a two-step conversion to first synthesize the precursor acid, 8-nonenoic acid, which is then esterified. dss.go.thresearchgate.netresearchgate.net

Functional Group Transformations and Strategic Convergent Syntheses

Beyond direct esterification, this compound can be synthesized through methods that construct or modify the carbon skeleton or introduce the ester functionality through different chemical transformations.

Photochemical Strategies in this compound Formation

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for organic synthesis that are often inaccessible through thermal methods. tuwien.at While direct, high-yield photochemical synthesis of this compound is not extensively documented, several photochemical strategies are applicable to the formation of unsaturated esters.

One relevant strategy involves the contra-thermodynamic isomerization of α,β-unsaturated esters to β,γ-alkenyl esters. nih.gov This process uses light to generate a transient photoenol intermediate from an α,β-unsaturated ester, which can then be protonated to form the less stable β,γ-isomer. nih.gov Another approach involves the light-mediated generation of transient cyclopropenyl α,β-unsaturated esters from vinyl diazo esters, which can then undergo further reactions. nih.gov These methods highlight the potential of photochemistry to create specific isomers of unsaturated esters under mild conditions. nih.gov Although a specific application for the direct synthesis of this compound using these advanced photochemical methods is not detailed in the literature, the photosensitized oxidation of a related compound, methyl 9-(6-propyl-3-cyclohexenyl)-(Z)8-nonenoate, to its corresponding hydroperoxides has been studied, indicating the molecule's reactivity under photochemical conditions. acs.org

Wittig Reaction Applications in Related Cyclic Fatty Ester Syntheses

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. pearson.commasterorganicchemistry.com This reaction is particularly valuable in the synthesis of long-chain unsaturated fatty esters, which are precursors to various complex molecules. The general mechanism involves the reaction of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium salt, to form an alkene and a phosphine (B1218219) oxide as a byproduct. pearson.com The stereochemical outcome, yielding either (E)- or (Z)-alkenes, is influenced by the nature of the ylide. organic-chemistry.org

A notable application demonstrating the power of this method is the multi-step synthesis of methyl cis-9-octadecenoate-d6. bohrium.com This pathway highlights the strategic use of the Wittig reaction to couple an alkyl iodide with an aldehydic ester, showcasing its utility in constructing specific isomers of monoenoic fatty acids. bohrium.com The key steps in such a synthesis can be generalized as follows:

Ylide Preparation : An appropriate alkyl halide is reacted with triphenylphosphine (B44618) to form a phosphonium salt. This salt is then deprotonated with a strong base to generate the nucleophilic phosphonium ylide. masterorganicchemistry.com

Coupling Reaction : The ylide is reacted with a ketone or, more commonly for fatty acid synthesis, an aldehydic ester. This forms a C=C double bond at a precise location in the carbon chain. masterorganicchemistry.combohrium.com

High Yields : This synthetic approach is known for its efficiency, with individual reaction steps often achieving yields greater than 90%. bohrium.com

While the Wittig reaction itself directly forms a carbon-carbon double bond rather than a cyclic ester, its ability to precisely install unsaturation is critical for synthesizing the linear precursors required for subsequent cyclization reactions. By varying the chain length of the reactants, a wide array of unsaturated fatty esters can be prepared. bohrium.com

Multi-step Organic Synthesis Pathways Involving this compound Intermediates

The utility of a chemical compound is often defined by its role as an intermediate in the construction of more complex, high-value molecules. libretexts.orgassets-servd.host this compound and its derivatives serve as crucial building blocks in multi-step organic syntheses. A prominent example is the use of a closely related analog, methyl (6E)-8-methyl-6-nonenoate, as a key intermediate in the chemoenzymatic synthesis of capsaicin (B1668287) analogs, which are compounds of significant pharmacological interest. nih.govacs.org

In these synthetic pathways, the methyl ester functions as an "acyl donor." The general sequence involves:

Preparation of the Intermediate : The required methyl ester, such as methyl (6E)-8-methyl-6-nonenoate, is first obtained, for instance, through the methanolysis of a natural product like capsaicin. nih.gov

Condensation Reaction : The methyl ester intermediate is then reacted with another molecule, typically an alcohol. For example, it is condensed with a protected vanillyl alcohol derivative. nih.gov

Formation of the Final Product : This condensation, often catalyzed by an enzyme, links the two fragments to yield the complex target molecule. nih.gov

This strategy leverages the methyl ester's reactivity in a controlled manner, allowing for the efficient assembly of intricate molecular architectures. The process underscores the importance of designing syntheses where key fragments can be prepared separately and then joined together in a convergent manner. libretexts.orgnih.gov

Biocatalytic and Enzymatic Approaches for Methyl Ester Synthesis

Biocatalysis, utilizing enzymes to mediate chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. nih.gov Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are particularly versatile, capable of catalyzing both the hydrolysis of triglycerides and the synthesis of esters under specific conditions. scielo.br

Lipase-Catalyzed Esterification Studies for Model Compounds

The synthesis of esters using lipases is a widely studied field, with applications ranging from food and flavor industries to pharmaceuticals. scielo.brresearchgate.net These enzymatic reactions are typically performed in non-aqueous organic solvents or solvent-free systems to shift the equilibrium towards synthesis rather than hydrolysis. nih.govscielo.br Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase (B570770) B immobilized on a polyacrylic polymer), are frequently used due to their enhanced stability, ease of separation, and reusability. nih.gov

Research on model compounds is crucial for optimizing reaction conditions. For instance, vanillyl nonanoate (B1231133) has been used as a model to investigate the optimal synthesis conditions for capsinoids. researchgate.net Studies have explored the synthesis of various esters, revealing key insights into enzyme performance.

| Substrate Type | Catalyst | Relative Synthesis Rate | Reference |

| Short-chain fatty acids (C4–C7) + Ethyl alcohol (C2) | Hydrophobic Carbon Aerogel-Lipase | 2–3 times faster | researchgate.net |

| High-molecular-weight acids (C9, C10, C18) + Alcohols (C8–C16) | Hydrophilic Silica-Lipase | 1.5–2 times faster | researchgate.net |

These studies demonstrate that the efficiency of lipase-catalyzed esterification is highly dependent on the nature of the substrates (acid and alcohol) and the support used for immobilization. researchgate.net

This compound Derivatives as Acyl Donors in Biocatalytic Reactions

In biocatalytic transesterification reactions, methyl esters of fatty acids are excellent acyl donors. researchgate.netacs.org This approach is exemplified in the synthesis of capsinoid compounds, where a methyl ester provides the necessary fatty acid moiety. nih.govresearchgate.net

A key study demonstrated the enzymatic synthesis of a capsaicin analog by condensing methyl (6E)-8-methyl-6-nonenoate with an alcohol in the presence of Novozym 435. nih.gov This reaction proceeded with high efficiency and selectivity.

Table 1: Enzymatic Synthesis of a Capsaicin Analog

| Acyl Donor | Alcohol Substrate | Biocatalyst | Solvent | Yield | Reference |

|---|

The success of this reaction highlights the major advantages of using biocatalysts:

Mild Reaction Conditions : The reaction proceeds at moderate temperatures, preserving sensitive functional groups. nih.gov

High Regioselectivity : The enzyme specifically catalyzes the desired esterification, preventing side reactions. nih.gov

Absence of Byproducts : Unlike some chemical methods, enzymatic synthesis can be highly specific, leading to cleaner reactions and higher isolated yields. nih.gov

Further research has shown that various capsinoid homologues with different acyl chain lengths (from C6 to C18) can be synthesized from their corresponding fatty acid methyl esters with yields ranging from 64% to 86%. researchgate.net This confirms the broad applicability of using methyl esters of unsaturated fatty acids, including derivatives of this compound, as acyl donors in biocatalytic processes.

Green Chemistry Principles in this compound Production and Derivatization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The principles of green chemistry, such as using renewable feedstocks, employing catalytic reactions, and minimizing waste, are increasingly being applied to the synthesis of oleochemicals like methyl esters. frontiersin.orgresearchgate.net

Sustainable Synthetic Pathways for Alkyl Methyl Esters

The production of fatty acid methyl esters (FAMEs) and their subsequent derivatization can be made more sustainable through several innovative approaches. Biocatalysis, as discussed previously, is inherently a green technology due to its use of renewable enzymes and mild operating conditions. nih.gov

Another approach is the development of one-pot catalytic systems. For example, a heterogeneous catalytic system has been developed for the reductive amination of FAMEs to produce N,N-dimethylalkylamines, which is identified as a green and effective method. rsc.org This process uses recyclable catalysts and benign solvents, or can even be performed solvent-free. rsc.org

Cascade reactions represent a particularly elegant application of green chemistry principles. A sustainable process for synthesizing stanol esters has been developed using oil wastes as the starting material. acs.org This procedure involves a two-step cascade:

Enzymatic Methanolysis : Triglycerides from waste cooking oil are converted into a mixture of fatty acid methyl esters using an immobilized lipase in a solventless medium. acs.org

Enzymatic Transesterification : The resulting FAME mixture is then used directly as the acyl donor for the transesterification of a stanol, catalyzed by the same lipase, achieving high conversion rates. acs.org

This cascade strategy is highly sustainable as it utilizes a waste feedstock, employs a recyclable biocatalyst, and minimizes process steps, aligning with the principles of a circular economy. acs.org Furthermore, mechanochemistry, which involves solvent-free reactions induced by mechanical force, is emerging as an environmentally conscious and efficient method for creating valuable chemicals from oleochemicals like methyl esters. frontiersin.org

Atom Economy and Efficiency in this compound Syntheses

Modern catalytic methods, particularly olefin metathesis, have emerged as highly atom-economical routes. In contrast, classical multi-step syntheses, while foundational, often exhibit lower efficiency due to the use of stoichiometric reagents and the generation of significant byproduct waste.

Research Findings on Synthetic Efficiency

Olefin Metathesis: A Highly Atom-Economical Approach

Olefin metathesis is a powerful catalytic reaction that involves the cleavage and reformation of carbon-carbon double bonds. google.com The cross-metathesis of methyl oleate (B1233923) (a derivative of oleic acid found in natural oils) with ethylene (B1197577), a process known as ethenolysis, is a prominent method for producing this compound. osti.gov

In this reaction, methyl oleate reacts with ethylene in the presence of a metathesis catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to yield two terminal olefins: this compound and 1-decene. osti.gov

Reaction: Methyl Oleate + Ethylene → this compound + 1-Decene

The theoretical atom economy of this reaction approaches 100% because all atoms from the reactants are incorporated into the two products. No atoms are wasted as byproducts. The efficiency of this process is further bolstered by the value of the co-product, 1-decene, which is a key commodity chemical used in the production of polymers and synthetic lubricants. Research has demonstrated that under optimized conditions with specific ruthenium-based catalysts (e.g., C823), yields of the metathesis products can be significant, with studies reporting yields of up to 56% for the ethenolysis of methyl oleate. osti.gov The primary challenge in this route lies in catalyst stability and the effective separation of the resulting products. osti.gov

Synthesis from Castor Oil via Ozonolysis and Dehydration

An alternative pathway to this compound begins with castor oil, a natural and renewable feedstock. The key component, methyl ricinoleate (B1264116), can be converted through a multi-step process.

Ozonolysis: Methyl ricinoleate is first subjected to ozonolysis in a solvent like methanol or acetic acid. dss.go.th

Reduction: The resulting intermediate hydroperoxides are then reduced to yield 9-hydroxynonanoic acid. This reduction can be performed electrochemically or using a chemical reducing agent like sodium borohydride. dss.go.th

Dehydration: The 9-hydroxynonanoic acid is converted to 8-nonenoic acid. One method involves esterification with boric acid followed by pyrolysis of the orthoborate ester, which produces 8-nonenoic acid in a reported 45% yield for this specific step. dss.go.th

Esterification: Finally, 8-nonenoic acid is esterified with methanol, often using a solid acid catalyst like Amberlyst 15, to produce this compound. dss.go.th

Classical Wittig-Type Syntheses

Classical carbon-carbon bond-forming reactions, such as the Wittig reaction, can also be envisioned for synthesizing unsaturated esters like this compound. An analogous synthesis has been described for ethyl 8-methyl-6-nonenoate, where an aldehyde reacts with a phosphonium ylide. prepchem.com The major drawback of this method is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. prepchem.com Given the high molecular weight of this byproduct relative to the product, the atom economy for Wittig reactions is inherently poor, highlighting a significant source of chemical waste and inefficiency compared to modern catalytic alternatives.

Data Table: Comparison of Synthetic Routes for this compound

Below is an interactive table summarizing the efficiency of different synthetic methodologies.

| Synthetic Method | Key Reactants | Catalyst/Key Reagents | Theoretical Atom Economy (%) | Typical Yields (%) | Key Byproducts / Waste |

| Ethenolysis of Methyl Oleate | Methyl Oleate, Ethylene | Grubbs or Hoveyda-Grubbs Catalysts | ~100% | Up to 56% osti.gov | 1-Decene (valuable co-product) |

| Ozonolysis/Dehydration Route | Methyl Ricinoleate, Ozone, Methanol, Reducing Agents (e.g., NaBH₄), Boric Acid | Mineral Acids or Solid Acid Catalysts (for esterification) | Low (Multi-step process with significant reagent use) | 45% (for dehydration step) dss.go.th | Oxidized fragments, Water, Spent reducing agents, Boric acid residues |

| Wittig Reaction (Analogous) | Aldehyde, Phosphonium Ylide | Strong Base | Very Low | 62% (for an analogous compound) prepchem.com | Triphenylphosphine Oxide (major waste stream) |

Chemical Reactivity and Transformation Mechanisms of Methyl 8 Nonenoate

Mechanistic Investigations of Thermal Decomposition and Pyrolysis

The thermal behavior of methyl 8-nonenoate is primarily understood through studies of larger methyl esters, which decompose to form a range of smaller saturated and unsaturated compounds.

Kinetic modeling is a crucial tool for understanding the complex reactions that occur during the combustion of biofuels. Detailed chemical kinetic models have been developed for larger, surrogate methyl esters like methyl decanoate (B1226879) to predict their combustion behavior under various conditions. researchgate.net These models, often containing thousands of reactions and hundreds of species, simulate the formation of key intermediates and products. researchgate.netresearchgate.net

In the context of these models, this compound is identified as a significant product formed during the thermal decomposition of long-chain saturated methyl esters. researchgate.netscience.gov The models predict that during high-temperature pyrolysis, the parent ester undergoes a series of reactions, primarily initiated by hydrogen abstraction, that lead to the formation of smaller unsaturated esters. researchgate.net For instance, a detailed kinetic model for methyl decanoate, generated using software like EXGAS, has successfully predicted the experimental yields of products, including this compound, in jet-stirred reactor experiments. science.gov These simulations are vital for refining our understanding of biodiesel combustion and for developing more efficient and cleaner combustion engines.

Experimental studies on the pyrolysis of long-chain methyl esters, such as methyl decanoate, provide direct evidence for the formation of this compound. In studies conducted in jet-stirred reactors at temperatures ranging from 773 K to 1123 K, methyl decanoate decomposes to produce a variety of compounds. researchgate.netscience.gov The main reaction products include hydrogen, carbon oxides, small hydrocarbons (C1 to C3), and a series of large 1-olefins and unsaturated methyl esters. science.gov

Among the unsaturated esters formed, this compound is a notable product, resulting from the cleavage of the C-C bonds in the alkyl chain of the parent ester. science.gov The reactivity of methyl decanoate under these conditions was found to be very similar to that of n-dodecane, an alkane of comparable size. science.gov However, the ester's decomposition pathway is distinguished by the formation of these unsaturated oxygenated compounds. science.gov

Table 1: Major Products from the Thermal Decomposition of Methyl Decanoate This table is generated based on data from pyrolysis studies.

| Product Category | Example Species |

| Small Hydrocarbons | Hydrogen, Methane, Ethene, Propene |

| Carbon Oxides | Carbon Monoxide, Carbon Dioxide |

| Large 1-Olefins | 1-Butene to 1-Nonene |

| Unsaturated Esters | Methyl-2-propenoate to Methyl-8-nonenoate |

| Polyunsaturated Species | 1,3-Butadiene, Benzene, Toluene (B28343) |

Detailed Kinetic Mechanisms and Reaction Pathway Analysis

The formation of this compound from the pyrolysis of larger esters like methyl decanoate is governed by detailed kinetic mechanisms dominated by free-radical reactions. researchgate.net The primary reaction pathways are:

Initiation: The process begins with the unimolecular decomposition of the parent ester or, more significantly at lower temperatures, with hydrogen abstraction from the ester molecule by small radical species (like H, OH, and CH3). researchgate.netacs.org

Radical Formation: Hydrogen abstraction can occur at various positions along the alkyl chain of the methyl ester, forming different fuel radicals. researchgate.net

β-Scission: These fuel radicals then undergo β-scission, a process where the C-C bond beta to the radical site breaks. This is the key step that leads to the formation of an alkene and a smaller radical. When this occurs at the appropriate position on a methyl decanoate radical, it results in the formation of this compound.

Retro-ene Reactions: Kinetic analysis also shows that six-center retro-ene reactions involving intermediate unsaturated methyl esters are important pathways, particularly in systems with lower reactivity. science.gov

These pathways collectively explain the distribution of products observed in pyrolysis experiments, highlighting a systematic breakdown of the long alkyl chain into a series of smaller olefins and unsaturated esters. researchgate.netscience.gov

Oxidative Stability and Autoxidation Processes

The presence of a carbon-carbon double bond in this compound makes it susceptible to oxidation, a critical factor in determining the stability of biodiesel fuels. Autoxidation is a free-radical chain reaction involving oxygen that leads to the formation of hydroperoxides and other secondary oxidation products.

While specific autoxidation studies on pure this compound are limited, extensive research on related unsaturated methyl esters, such as methyl linolenate and conjugated linoleic acid (CLA) methyl ester, provides significant insight into the process. The autoxidation of these compounds yields a complex mixture of hydroperoxide isomers. researchgate.netnih.gov

In the autoxidation of methyl linolenate, for example, hydroperoxides are the primary products formed through the reaction of the ester with molecular oxygen. researchgate.net These hydroperoxides can be separated and characterized using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netwur.nl Studies have identified multiple positional isomers of hydroperoxides, which can further react to form more complex products like hydroperoxy cyclic peroxides and dihydroperoxides. nih.gov Similarly, the autoxidation of 9-cis,11-trans CLA methyl ester produces several conjugated diene hydroperoxides, including trans,trans and cis,trans isomers. nih.gov The complexity of the product mixture arises from the formation of different pentadienyl radicals during the reaction. nih.gov

Table 2: Examples of Hydroperoxide Isomers from Autoxidation of Related Methyl Esters This table is generated based on data from autoxidation studies of various unsaturated methyl esters.

| Parent Ester | Identified Hydroperoxide Products |

| Methyl 9-(6-propyl-3-cyclohexenyl)-(Z)8-nonenoate | 7-, 11-, 12-, 13-, and 14-OOH positional isomers |

| 9-cis,11-trans CLA Methyl Ester | 12-OOH-8t,10t; 9-OOH-10t,12t; 13-OOH-9c,11t; 8-OOH-9c,11t |

| Methyl Linolenate | 9-, 12-, 13-, and 16-OOH positional isomers |

Influence of Alkene Position on Oxidative Reactivity

The position of the double bond within the alkyl chain significantly influences the oxidative reactivity of an unsaturated methyl ester. acs.orgresearchgate.net Experimental studies comparing the high-pressure and temperature oxidation of methyl trans-2-nonenoate and methyl trans-3-nonenoate revealed clear differences in their reactivity. acs.org

Electrophilic and Radical Reaction Pathways

The reactivity of this compound is largely dictated by the presence of the terminal double bond, which serves as a site for both electrophilic additions and radical attacks.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction pathway for some unsaturated esters. masterorganicchemistry.com However, for this compound, the double bond is not conjugated with the carbonyl group, which significantly influences its reactivity. In a study comparing methyl nonanoate (B1231133), methyl non-2-enoate, and methyl non-3-enoate, it was found that the position of the double bond is critical. rsc.org Methyl non-2-enoate, being an α,β-unsaturated ester, readily participates in Michael additions. rsc.org In contrast, this compound, lacking this conjugation, does not undergo the classical Michael addition.

The carbon-hydrogen bonds in this compound, particularly those allylic to the double bond, are susceptible to abstraction by radical species. This is a crucial initiation step in autoxidation and combustion processes. nih.govresearchgate.net Studies on various unsaturated methyl esters have demonstrated that the presence of a C=C double bond significantly influences the kinetics of hydrogen abstraction. rsc.org For instance, hydrogen abstraction reactions by methylperoxy (CH₃O₂) radicals are particularly important in the combustion of fuels that generate high concentrations of methyl radicals. nih.gov The resulting hydroperoxides can then decompose, leading to a cascade of further radical reactions. nih.govresearchgate.net

The rate of hydrogen abstraction is dependent on the type of C-H bond. Allylic C-H bonds are weaker and therefore more susceptible to abstraction than vinylic or saturated C-H bonds. Theoretical studies on unsaturated C6 methyl esters have shown that the rate constants for abstraction from allylic sites are significantly larger than from other positions. rsc.org This selectivity is a key factor in determining the subsequent reaction pathways and the distribution of products. nih.govresearchgate.net

Table 1: Relative Reactivity of C-H Bonds to Radical Abstraction

| Type of C-H Bond | Relative Reactivity |

|---|---|

| Primary Alkyl | Low |

| Secondary Alkyl | Medium |

| Tertiary Alkyl | High |

| Allylic | Very High |

This table provides a generalized view of the relative reactivity of different types of C-H bonds towards radical abstraction.

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and the distribution of products. numberanalytics.comspringernature.com Solvent polarity, hydrogen bonding ability, and viscosity can influence the stability of reactants, transition states, and intermediates. numberanalytics.comchemrxiv.orgnih.gov For reactions involving charged or polar species, polar solvents can stabilize these species, potentially altering reaction rates and favoring certain pathways. numberanalytics.com

In the context of this compound, solvent effects can be observed in its oxidation reactions. For example, in photosensitized oxidation, the choice of solvent can affect the lifetime of singlet oxygen and the distribution of hydroperoxide isomers. researchgate.net A distinct solvent effect on the product distribution has been observed in the photolysis of related cyclic ketones, where different solvents led to varying ratios of reaction products. researchgate.net While specific studies on the solvent effects on this compound are not abundant, the general principles of solvent chemistry suggest that both polar and non-polar solvents would influence the course of its reactions, particularly those involving polar or ionic intermediates. numberanalytics.comspringernature.com

Hydrogen Atom Abstraction Reactions by Radical Species

Stereochemical Control and Isomerization Dynamics

The presence of a double bond in this compound introduces the possibility of geometric and positional isomers, and the stereochemistry of its reactions is a critical aspect of its chemical behavior.

Reactions involving the double bond of this compound can lead to the formation of various isomers. For example, during autoxidation, a free radical mechanism can lead to a complex mixture of hydroperoxide positional isomers. nih.govresearchgate.net In the autoxidation of a related cyclic fatty acid ester, methyl 9-(6-propyl-3-cyclohexenyl)-(Z)8-nonenoate, multiple positional isomers of the resulting hydroperoxides were identified. nih.govresearchgate.netresearchgate.net This suggests that the initial radical attack can occur at different positions along the carbon chain, followed by oxygen addition and isomerization.

Furthermore, reactions can also lead to the formation of geometric (cis/trans) isomers. While this compound is typically in the (Z)- or cis-configuration, certain reaction conditions, such as those involving radical intermediates or catalysts, can promote isomerization to the more stable (E)- or trans-isomer. sigmaaldrich.com Capillary gas chromatography has been used to resolve geometric and stereoisomers, as well as positional isomers, formed during the oxidation of unsaturated esters. nih.govresearchgate.net

Regioselectivity and stereoselectivity are important considerations in both the synthesis and degradation of this compound. In synthetic pathways, achieving a high degree of regioselectivity and stereoselectivity is often a primary goal to produce a specific isomer. For example, certain catalytic hydrogenation methods can selectively reduce one double bond in a polyunsaturated system while leaving others intact. researchgate.net

In degradation pathways, such as autoxidation, the inherent reactivity of the molecule often dictates the regioselectivity. For instance, in the autoxidation of methyl 9-(6-propyl-3-cyclohexenyl)-(Z)8-nonenoate, oxidation of the ring double bond was favored over the side-chain double bond, which was attributed to greater steric hindrance at the side-chain double bond. nih.govresearchgate.net This demonstrates how the molecular structure influences the site of reaction. Similarly, enzymatic reactions often exhibit high degrees of regioselectivity and stereoselectivity due to the specific binding of the substrate in the enzyme's active site.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl nonanoate |

| Methyl non-2-enoate |

| Methyl non-3-enoate |

| Methyl 9-(6-propyl-3-cyclohexenyl)-(Z)8-nonenoate |

| Methylperoxy radical |

| Singlet oxygen |

| (Z)-isomer |

| (E)-isomer |

| cis-isomer |

Advanced Analytical and Spectroscopic Characterization Methodologies in Methyl 8 Nonenoate Research

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are indispensable for the separation and analysis of Methyl 8-nonenoate from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Integrity

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. It is instrumental in both confirming the purity and elucidating the structural features of the molecule. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, allowing for structural identification.

In the analysis of this compound, GC-MS can be used to identify and quantify impurities that may be present from its synthesis, such as starting materials or byproducts. The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. For instance, the mass spectrum of this compound typically shows a characteristic fragmentation pattern that confirms the presence of the ester and the unsaturated hydrocarbon chain. nih.gov A prominent peak in the mass spectrum is often observed at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group. nih.gov

Key GC-MS Parameters for this compound Analysis:

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., Supelcowax-10) jfda-online.com |

| Injector Temperature | 275°C jfda-online.com |

| Oven Temperature Program | Initial 40°C for 10 min, ramp to 240°C at 4°C/min, hold for 10 min jfda-online.com |

| Ion Source Temperature | 230°C jfda-online.com |

| Kovats Retention Index | Semi-standard non-polar: 1216 nih.gov |

These parameters can be adjusted based on the specific analytical needs and the complexity of the sample matrix.

High Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds that may not be volatile enough for GC or for the separation of isomers. For this compound, which can have positional and geometric isomers, HPLC is particularly valuable.

Reverse-phase HPLC is a common mode used for the analysis of fatty acid methyl esters. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For the separation of isomers of unsaturated esters, specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer unique selectivity. welch-us.com These columns can differentiate between subtle structural differences, such as the position of the double bond. welch-us.com

A typical HPLC method for a related compound, 8-Methylnonyl nonan-1-oate, utilizes a reverse-phase column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The use of a mass spectrometer as a detector (LC-MS) can further enhance the identification capabilities.

Example HPLC Conditions for Isomer Separation:

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (for stereoisomers) nih.gov |

| Mobile Phase | Heptane:Ethanol:Dichloromethane (95:3:2 v/v/v) (for normal phase) nih.gov |

| Flow Rate | 0.7 mL/min nih.gov |

| Detection | UV at 245 nm nih.gov |

| Column Temperature | 15°C nih.gov |

While the above example is for stereoisomers of a different molecule, similar principles of method development involving screening different columns and mobile phases apply to the separation of positional isomers of this compound. nih.gov

Method Development for Analysis in Complex Research Matrices

The analysis of this compound in complex matrices, such as biological samples or industrial process streams, requires robust method development. researchgate.net Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are effective for extracting and concentrating volatile compounds like this compound from these complex samples. researchgate.net This sample preparation step is crucial for removing interferences and improving the sensitivity of the analysis. nih.gov

Method development often involves optimizing various parameters, including the type of SPME fiber, extraction time and temperature, and the GC-MS conditions to achieve the desired sensitivity and selectivity. mdpi.com For example, in the analysis of volatile compounds in honey, HS-SPME-GC-MS has been used to identify various esters, including methyl 2-nonenoate, which is a structural isomer of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing information about the carbon-hydrogen framework.

¹H and ¹³C NMR Applications in Confirming Ester and Alkene Functionalities

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are routinely used to confirm the structure of this compound.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns confirm the presence of the key functional groups. uva.nl The protons of the methyl ester group typically appear as a singlet around 3.66 ppm. uva.nl The vinylic protons of the terminal double bond give rise to characteristic signals in the olefinic region (around 4.9-5.8 ppm). uva.nl Specifically, the internal vinylic proton appears as a multiplet (ddt) due to coupling with the terminal vinylic protons and the adjacent allylic protons. uva.nl The terminal vinylic protons themselves appear as multiplets. uva.nl

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the ester group is typically found in the downfield region (around 170-180 ppm). The carbons of the double bond appear in the olefinic region (around 114-139 ppm). The methoxy (B1213986) carbon of the ester group resonates at a characteristic chemical shift (around 51 ppm). The remaining aliphatic carbons appear in the upfield region of the spectrum.

Characteristic NMR Data for this compound:

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | OCH₃ (Ester) | ~3.66 (s) uva.nl |

| ¹H | =CH- (Internal Alkene) | ~5.80 (ddt) uva.nl |

| ¹H | =CH₂ (Terminal Alkene) | ~4.95 (m) uva.nl |

| ¹H | -CH₂-C=O (alpha to carbonyl) | ~2.30 (t) uva.nl |

| ¹³C | C=O (Ester) | ~174 |

| ¹³C | =CH- (Internal Alkene) | ~139 |

| ¹³C | =CH₂ (Terminal Alkene) | ~114 |

| ¹³C | OCH₃ (Ester) | ~51 |

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Advanced NMR Techniques (e.g., Fourier Transform Methods) in Mechanistic Studies

Advanced NMR techniques, which are based on Fourier Transform methods, are employed to gain deeper insights into the structure and dynamics of molecules. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between protons and carbons, confirming the complete structural assignment of this compound and its derivatives.

While specific studies focusing solely on advanced NMR of this compound are not prevalent in the provided context, the principles are widely applied in the study of related fatty acid methyl esters. researchgate.net For instance, in mechanistic studies of reactions involving this compound, such as its oxidation, NMR can be used to characterize the structure of the resulting products. capes.gov.br The application of Fourier Transform methods is fundamental to all modern NMR spectroscopy, enabling the acquisition of high-resolution spectra in a reasonable timeframe. nih.govresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone for the molecular identification of this compound and for elucidating its structure through fragmentation analysis. The typical electron ionization (EI) mass spectrum of this compound (C10H18O2) shows characteristic peaks that aid in its identification. nih.govnist.gov

Key fragments observed in the EI-MS of this compound include a top peak at m/z 74, which corresponds to the McLafferty rearrangement characteristic of methyl esters, and other significant ions at m/z 41 and 55. nih.gov The molecular ion peak [M]+ at m/z 170 is also observed. nist.gov

| Ion (m/z) | Relative Intensity | Proposed Fragment |

| 74 | High | McLafferty rearrangement product: [CH3OC(OH)=CH2]+ |

| 41 | High | Alkyl fragment [C3H5]+ |

| 55 | Medium | Alkyl fragment [C4H7]+ |

| 170 | Low | Molecular Ion [M]+ |

| This table is based on general fragmentation patterns for FAMEs and specific data for this compound from the NIST Mass Spectrometry Data Center. nih.govnist.gov |

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and sensitivity of this compound detection in complex mixtures. This technique involves selecting a specific precursor ion (e.g., the molecular ion or a characteristic fragment) and then inducing further fragmentation to produce a set of product ions. This two-stage analysis provides a highly specific fingerprint for the target compound.

In the context of FAME analysis, MS/MS operated in Multiple Reaction Monitoring (MRM) mode is particularly powerful for quantification. chromatographyonline.com This involves isolating a specific precursor ion in the first mass analyzer, fragmenting it, and then selectively monitoring for predefined product ions in the second mass analyzer. chromatographyonline.com This targeted approach minimizes background noise and allows for precise quantification even at low concentrations. chromatographyonline.com

For determining the position of the double bond in unsaturated FAMEs like this compound, chemical ionization techniques combined with MS/MS are effective. For example, using acetonitrile as a chemical ionization reagent can form adducts with the FAME molecule. mdpi.com Collision-induced dissociation (CID) of these adducts yields fragment ions that are diagnostic for the location of the double bond, a task that is challenging with conventional EI-MS. mdpi.comshimadzu.com

Synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) is an advanced analytical technique used to study the complex chemical reactions that occur during pyrolysis (thermal decomposition in the absence of oxygen). researchgate.net This method is particularly valuable for identifying reactive intermediates and understanding the detailed chemical kinetic models of fuel combustion, including biodiesel, which is composed of FAMEs. researchgate.netresearchgate.net

SVUV-PIMS utilizes high-energy, tunable photons from a synchrotron to ionize molecules. researchgate.net This "soft" ionization technique minimizes the fragmentation of the parent molecules, allowing for the clear identification of various pyrolysis products and intermediates that would otherwise be difficult to detect. researchgate.netnih.gov

In pyrolysis studies of FAMEs, SVUV-PIMS, often combined with gas chromatography, enables the identification and quantification of a wide range of products, including hydrocarbons, oxygenated species, and aromatics. researchgate.net This detailed data is essential for developing and validating kinetic models that describe how fuels like this compound break down at high temperatures. researchgate.netresearchgate.netdntb.gov.ua The ability to distinguish between isomers is a key advantage, providing crucial insights into reaction pathways. acs.orgnih.gov For instance, studies on the pyrolysis of various FAMEs have used SVUV-PIMS to track the formation of key intermediates and final products, leading to more accurate combustion models. researchgate.netustc.edu.cn

Tandem Mass Spectrometry (MS/MS) for Specific Compound Detection in Research Samples

Integration of Multi-modal Analytical Platforms for Comprehensive Characterization

A single analytical technique is often insufficient for the complete and unambiguous characterization of this compound, especially in complex biological or industrial samples. Therefore, integrating multiple analytical platforms is a common and powerful strategy.

A typical multi-modal approach involves the coupling of a high-resolution separation technique with one or more sophisticated detection methods. The most common combination is Gas Chromatography-Mass Spectrometry (GC-MS). acs.org GC separates the volatile components of a mixture, and the MS provides identification based on mass-to-charge ratio and fragmentation patterns. acs.org For even greater separation power, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can be employed, which allows for the resolution of thousands of compounds in a single analysis. mdpi.com

For comprehensive structural elucidation, particularly of isomers, the integration of GC with other spectroscopic techniques is beneficial. As mentioned, GC-VUV provides complementary information to MS by distinguishing between structural isomers like cis and trans variants. researchgate.net

Furthermore, combining data from different ionization methods in mass spectrometry can provide a more complete picture. For example, coupling liquid chromatography (LC) with both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) can reveal different aspects of the analyte's structure and properties. mdpi.com The integration of data from these various platforms allows researchers to overcome the limitations of any single technique, leading to a more robust and comprehensive characterization of this compound and its related compounds in research samples.

Computational and Theoretical Chemistry Approaches for Methyl 8 Nonenoate

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are employed to determine the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity. For methyl 8-nonenoate, these calculations provide the foundational data for understanding its reaction pathways and for parameterizing larger-scale kinetic models.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for their basic parameters. These studies are critical for mapping the potential energy surfaces of reactions involving this compound, identifying transition states, and calculating reaction energies.

Detailed ab initio studies, often using high-accuracy composite methods like the Complete Basis Set (CBS-QB3), are performed to investigate elementary reactions pertinent to the combustion of unsaturated methyl esters. acs.orgrsc.org For instance, the unimolecular decomposition of the molecule and the abstraction of hydrogen atoms by small radicals (e.g., H•, •OH) are key initiation steps in oxidation and pyrolysis. acs.org Calculations provide crucial energetic data, such as bond dissociation energies (BDEs), reaction enthalpies, and the energy barriers for activation. acs.org

For example, the C-H bonds in this compound have different strengths depending on their position relative to the double bond and the ester group. Ab initio calculations can precisely quantify these BDEs, which is essential for predicting the initial sites of hydrogen abstraction. The reaction of water with methyl esters has also been studied, revealing barrierless formation of an intermediate that subsequently isomerizes to a protonated hydroxylamine. nist.gov

Table 1: Representative Energetic Data from Ab Initio Calculations for Methyl Ester Reactions

| Reaction Type | Property Calculated | Typical Method | Significance for this compound |

|---|---|---|---|

| Unimolecular Homolysis | Bond Dissociation Energy (BDE) | CBS-QB3, G3B3 | Determines the weakest bonds and likely initial decomposition pathways under thermal stress. nih.gov |

| Hydrogen Abstraction | Activation Energy (Ea) | CBS-QB3, QCISD(T) | Identifies the most reactive sites for attack by radicals, initiating oxidation chains. rsc.orgnist.gov |

| Radical Addition to C=C | Reaction Enthalpy (ΔH) | CBS-QB3 | Characterizes the energetics of reactions at the double bond, a key feature of unsaturated esters. |

This table is illustrative, compiled from methodologies applied to similar molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that has become a workhorse for computational chemistry due to its favorable balance of accuracy and computational cost. aps.org DFT is extensively applied to predict the reactivity of unsaturated esters like this compound. nih.gov

Studies on similar unsaturated esters, such as methyl trans-2-nonenoate and methyl butanoate, utilize DFT methods like B3LYP and M06-2X with basis sets like cc-pVTZ or 6-311+G(d,p) to explore reaction mechanisms. acs.orgacs.org These calculations are used to optimize the geometries of reactants, products, and transition states, and to calculate their vibrational frequencies. acs.org This information is then used to compute thermodynamic properties and activation energies, which are direct indicators of reactivity. researchgate.net

For this compound, DFT can be used to predict its susceptibility to various reactions:

Michael Addition: The reactivity of the α,β-unsaturated carbonyl structure (if present after isomerization) towards nucleophiles can be assessed by calculating the activation energies for the addition reaction. researchgate.net

Oxidation: DFT helps in elucidating complex oxidation mechanisms, such as the Waddington mechanism, which involves the addition of OH radicals to the double bond. polimi.it

Pyrolysis: The pathways for thermal breakdown can be mapped out, identifying the most likely decomposition routes. acs.org

The results from DFT calculations serve as critical input for more complex simulations, such as the development of detailed kinetic models. nih.gov

The three-dimensional shape and flexibility of this compound are crucial for understanding its physical properties and interactions. Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. For a related isomer, methyl non-6-enoate, conformational analysis has shown that the molecule adopts a structure with a bent alkene region and an extended alkyl tail, a feature that influences its physicochemical behavior. vulcanchem.com A similar approach for this compound would identify its lowest-energy conformers, which are the most populated and thus most likely to be involved in reactions.

Molecular Dynamics (MD) simulations build upon this by simulating the atomic motions of the molecule over time. rsc.org Using a force field (a set of parameters describing the potential energy of the system), MD simulations can provide insights into:

Dynamic Behavior: How the molecule flexes, bends, and rotates at different temperatures.

Solvent Effects: How the molecule interacts with solvents, which can be crucial for understanding its reactivity in a liquid phase. rsc.org

Intermolecular Interactions: How this compound molecules interact with each other in a condensed phase, affecting properties like viscosity and density.

For accurate simulations, force fields may need to be specifically re-parameterized for methyl esters using high-level quantum calculations to correctly model properties like the rotational barriers of methyl groups. nih.gov

Density Functional Theory (DFT) Applications in Reactivity Prediction

Kinetic Modeling and Reaction Mechanism Generation

To accurately simulate the complex processes of combustion and pyrolysis, which can involve thousands of elementary reactions, detailed kinetic models are essential. These models consist of a comprehensive list of all relevant chemical species and the elementary reactions they undergo, along with the rate constants for each reaction.

Detailed kinetic models for fatty acid methyl esters, including surrogates for this compound, are often constructed using automatic mechanism generation software, such as EXGAS. nih.govnih.gov These systems build a reaction network starting from the initial fuel and oxidizer molecules.

A model for the thermal decomposition of methyl decanoate (B1226879), a saturated ester that produces this compound during pyrolysis, was developed containing 324 species and 3,231 reactions. nih.gov Similarly, comprehensive oxidation models for large methyl esters can contain over 4,800 species and 20,000 reactions. polimi.it

Key features included in kinetic models for unsaturated esters like this compound are:

Low-Temperature Oxidation Chemistry: Pathways involving the formation and isomerization of peroxy radicals (ROO•), which are critical for autoignition and the negative temperature coefficient (NTC) behavior. acs.org The presence of the double bond restricts some isomerization pathways that are available to saturated esters. osti.gov

High-Temperature Decomposition: Unimolecular decomposition, retro-ene reactions, and beta-scission reactions that dominate at higher temperatures. nih.gov

Unsaturated Species Chemistry: Specific reaction classes must be added to account for the presence of the C=C double bond, such as radical additions to the double bond and the Waddington mechanism for aldehyde formation. polimi.it

These models are validated by comparing their predictions against experimental data from sources like jet-stirred reactors, shock tubes, and rapid compression machines. polimi.itacs.org

The accuracy of a detailed kinetic model hinges on the accuracy of the rate constants for the thousands of elementary reactions it contains. Computational chemistry is indispensable for determining or estimating these rates.

The primary methods used are Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. acs.orgacs.org

Transition State Theory (TST): Used to calculate the rate constants for bimolecular reactions (e.g., H-abstraction) and some unimolecular reactions. It requires information about the reactants and the transition state, which is obtained from quantum chemical calculations (DFT or ab initio). rsc.org Quantum tunneling effects, often accounted for with an Eckart correction, can be important, especially for H-atom transfers at lower temperatures. acs.org

RRKM Theory: Used for pressure-dependent unimolecular reactions, such as decomposition or isomerization. It provides a more detailed picture than TST by considering the distribution of energy within the molecule's vibrational modes. acs.org

Systematic studies are performed to calculate rate constants for specific reaction classes. For example, a computational study on hydrogen abstraction from unsaturated C5 methyl esters by H radicals calculated the site-specific rate constants and branching ratios, showing how the presence and location of the C=C bond influence which hydrogen atoms are most easily removed. rsc.org Such data is vital for ensuring that kinetic models for this compound accurately reflect its unique reactivity.

Table 2: Computational Methods for Determining Elementary Reaction Rates

| Reaction Type | Computational Theory | Required Input from Quantum Chemistry | Output |

|---|---|---|---|

| H-abstraction by Radicals | Transition State Theory (TST) | Geometries, frequencies, and energies of reactants and transition state. rsc.org | Temperature-dependent rate constant, k(T). |

| Unimolecular Decomposition | RRKM Theory / TST | Geometries, frequencies, and energies of reactant and transition state(s); collisional parameters. acs.org | Pressure- and temperature-dependent rate constants, k(P,T). |

| Radical Isomerization | TST | Geometries, frequencies, and energies of the radical and its isomerization transition state. | Temperature-dependent rate constant, k(T). |

This table summarizes common theoretical approaches used in kinetic studies.

Uncertainty Propagation and Sensitivity Analysis in Reaction Modeling

In the computational modeling of chemical kinetics, such as the combustion or pyrolysis of this compound, results are subject to inherent uncertainties in the model's input parameters. myrrha.be Uncertainty propagation is a method used to quantify how these initial uncertainties, particularly in reaction rate coefficients, affect the final predicted outcomes of the model. myrrha.be Techniques like Monte Carlo sampling can be employed, where input parameters are varied according to their probability distributions to generate a distribution of possible outcomes, thereby providing a measure of the model's predictive confidence. myrrha.be

Sensitivity analysis is a complementary tool that identifies which parameters have the most significant impact on the model's output. tsinghua.edu.cn For a complex reaction mechanism involving numerous elementary reactions, first-order sensitivity coefficients can be calculated for the dependent variables (e.g., species concentrations) with respect to the kinetic parameters of each reaction. nasa.govtechbriefs.com This analysis highlights the rate-limiting steps and the most influential reaction pathways under specific conditions.

| Analysis Type | Description | Application to this compound Modeling |

| Uncertainty Propagation | Quantifies how uncertainties in input parameters (e.g., rate constants) translate to uncertainties in model predictions. | Assesses the confidence level of predicted combustion properties, acknowledging known uncertainties in unsaturated ester reaction mechanisms. myrrha.bersc.org |

| Sensitivity Analysis | Identifies the model parameters that have the most significant influence on the output (e.g., species concentration, ignition delay). tsinghua.edu.cn | Pinpoints critical reaction pathways, such as the formation of allylic radicals, that control the oxidation rate and require accurate kinetic data. polimi.it |

Structure-Reactivity Relationship Predictions

Computational chemistry provides powerful tools to predict how the specific structural features of a molecule like this compound govern its chemical behavior. By calculating properties such as bond dissociation energies and electron density distribution, a direct link between molecular structure and reactivity can be established.

The presence and position of the carbon-carbon double bond (C=C) in this compound are critical determinants of its reactivity compared to its saturated analogue, methyl nonanoate (B1231133). Quantum chemistry calculations, such as those using density functional theory (DFT), can quantify this impact. researchgate.net

A key finding from such computational studies is the effect of the double bond on the bond dissociation energies (BDEs) of adjacent C-H bonds. researchgate.net The C-H bonds on the carbon atom adjacent to the double bond (the allylic position) are significantly weaker than other aliphatic C-H bonds. researchgate.net This is due to the resonance stabilization of the resulting allylic radical. Consequently, hydrogen abstraction is more likely to occur at this allylic site during chemical reactions like oxidation. researchgate.net

| Compound | Key Structural Feature | Predicted Reactivity Impact | Supporting Observation |

| Methyl nonanoate | Saturated alkyl chain | Higher low-temperature reactivity | Shorter ignition delay compared to unsaturated isomers. researchgate.netrsc.org |

| This compound | C=C double bond at C-8 | Lower low-temperature reactivity | Presence of a weak allylic C-H bond at C-7 promotes formation of resonance-stabilized radicals, inhibiting chain propagation. polimi.itresearchgate.net |

| Methyl 2-nonenoate | C=C double bond at C-2 | Lower low-temperature reactivity | The inhibition effect of the double bond is more pronounced as it moves toward the center of the alkyl chain. researchgate.net |

Computational methods can map the electron density of this compound to predict sites susceptible to electrophilic and nucleophilic attack. The analysis of frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), is a common approach to identify electrophilic regions in a molecule. researchgate.net

In this compound, there are two primary electrophilic sites:

The Carbonyl Carbon: The carbon atom of the ester group (C=O) is inherently electrophilic due to the polarization caused by the highly electronegative oxygen atoms. It is a site for nucleophilic acyl substitution.

The C=C Double Bond: The double bond itself is a region of high electron density (nucleophilic) and is thus susceptible to attack by electrophiles in electrophilic addition reactions.

Furthermore, α,β-unsaturated carbonyl compounds are well-known to act as electrophiles in Michael addition reactions, where a nucleophile attacks the carbon atom beta to the carbonyl group. researchgate.net While this compound is not a conjugated system (the double bond is at the end of the chain, far from the ester), the general principle of a C=C bond enabling nucleophilic interactions is relevant. Theoretical calculations can model the transition states and activation energies for the addition of nucleophiles, such as the thiol group of cysteine, across the double bond. researchgate.net Computational descriptors for the related compound ethyl 8-methylnon-8-enoate, such as a topological polar surface area (TPSA) of 26.3 Ų and 2 hydrogen bond acceptors, give an indication of the molecule's potential for polar interactions. chemscene.com

Computational Assessment of the Impact of the C=C Double Bond on Reactivity

Computational Bioorganic Chemistry Investigations (excluding clinical/biological outcomes)

The field of computational bioorganic chemistry investigates the interactions between organic molecules and biological systems at a molecular level, focusing on reaction mechanisms rather than physiological responses. uky.edu For this compound, this involves modeling its potential interactions with biological nucleophiles without assessing any resulting toxicological or therapeutic effect.

A key area of investigation is the covalent interaction between electrophilic molecules and the nucleophilic residues of proteins, such as the thiol group of cysteine. researchgate.net Unsaturated esters can potentially act as electrophiles that react with such nucleophiles. researchgate.net

Computational studies, often using DFT, can be employed to explore the reaction mechanism between this compound and a model nucleophile like glutathione (B108866) or a cysteine residue. These investigations would focus on:

Mapping the Reaction Pathway: Calculating the geometries of the reactants, transition state(s), intermediates, and products.

Determining Activation Energies: Calculating the energy barrier (Eact) for the reaction, which provides insight into the reaction kinetics. Studies have shown that calculated activation energies can correlate well with reaction rates for Michael acceptors.

Investigating Mechanistic Details: Determining whether the reaction proceeds through a concerted or stepwise mechanism. For instance, modeling can help understand if the addition of a neutral thiol across the C=C bond occurs as a simultaneous four-center addition.

These purely computational investigations provide fundamental chemical insights into the intrinsic reactivity of this compound toward biological functional groups, distinct from any analysis of its biological or clinical outcomes.

Methyl 8 Nonenoate As a Research Building Block and Chemical Probe

Applications in Complex Organic Synthesis and Material Science

The reactivity of its terminal alkene and ester group makes methyl 8-nonenoate a key starting material for constructing more complex molecular architectures.

This compound is utilized in the synthesis of various natural product analogs. A notable example is its role in the creation of furanoid fatty acids. In one synthetic route, the aldehyde derived from a related furan (B31954) compound was reacted with the ylid prepared from (7-carbomethoxyheptyl)triphenylphosphonium bromide to produce stereoisomers of methyl 9-(3-methyl-5-pentyl-2-furyl)-8-nonenoate. tandfonline.com Subsequent selective hydrogenation yielded the target furanoid fatty acid methyl ester. tandfonline.com Additionally, derivatives of this compound are foundational in synthesizing precursors for capsaicin (B1668287), the active component in chili peppers. caymanchem.comhmdb.ca For instance, 8-methylnonanoic acid, which can be derived from this compound, is an immediate precursor to capsaicin. caymanchem.com

This compound is the methyl ester of 8-nonenoic acid. nist.gov This relationship is fundamental, as the ester can be hydrolyzed to yield the corresponding carboxylic acid, or the acid can be esterified with methanol (B129727) to form the ester. researchgate.netchemicalbook.com 8-nonenoic acid itself is a significant intermediate. It can be produced from 9-hydroxynonanoic acid, which is obtainable from the ozonolysis of materials like castor oil. researchgate.net The 9-hydroxynonanoic acid is esterified with boric acid, and the resulting orthoborate undergoes pyrolysis to yield 8-nonenoic acid. researchgate.net This 8-nonenoic acid is a known intermediate in the synthesis of (E)-10-hydroxy-2-decenoic acid, commonly known as royal jelly acid, a primary lipid component of royal jelly produced by honeybees. researchgate.netnih.gov

The terminal double bond in this compound is particularly useful for olefin metathesis reactions, a powerful tool for carbon-carbon bond formation. This strategy is employed in the synthesis of insect pheromones. google.com For example, cross-metathesis reactions can be used to prepare various unsaturated fatty alcohols, acetates, and esters that function as pheromones for agricultural pests. google.com

Furthermore, the carbon backbone of this compound is incorporated into the synthesis of complex chiral molecules. In the development of inhibitors for the Hepatitis C Virus (HCV) NS3/NS4A protease, a key P3 building block, (S)-2-acetamido-8-nonenoate, was synthesized. mcgill.ca This synthesis started from 8-nonenoic acid, which was coupled with a chiral auxiliary to guide the stereoselective introduction of an amino group. mcgill.ca This demonstrates the utility of the C9 scaffold of this compound in creating stereochemically defined fragments for advanced medicinal chemistry applications.

Intermediate in the Formation of Specific Fatty Acids (e.g., 8-nonenoic acid, royal jelly acid)

Utility as a Reference Standard in Analytical Research

In analytical chemistry, the purity and well-defined structure of this compound make it a reliable reference material.

This compound is used as a reference standard in gas chromatography (GC). nist.govnist.gov Its retention behavior helps in the identification and quantification of unknown fatty acid methyl esters in complex mixtures. The Kovats retention index, a logarithmic scale that relates a compound's retention time to those of adjacent n-alkanes, is a standardized value used for this purpose. For this compound, the semi-standard non-polar Kovats retention index has been determined to be 1216. nih.govnist.gov This value is crucial for comparing results across different instruments and laboratories, ensuring the reliable identification of this compound in various samples. nih.gov

Table 1: Kovats Retention Index for this compound

| Column Type | Active Phase | Kovats Index (I) | Reference |

|---|

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has identified this compound in various biological contexts. It has been detected in studies analyzing the volatile organic compounds (VOCs) in food products. For instance, it was found in beer produced with wasted bread as an adjunct. mdpi.com It has also been identified as a potential volatile marker in jujube honey contaminated with the yeast Zygosaccharomyces rouxii. nih.govresearchgate.net In clinical research, untargeted metabolomics of plasma samples from patients with diabetic retinopathy also detected the presence of 8-methylnonenoate, highlighting its potential relevance in metabolic pathway analysis related to disease. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula | Role/Context |

|---|---|---|---|

| This compound | 8-Nonenoic acid, methyl ester | C₁₀H₁₈O₂ | Main subject, synthetic precursor, analytical standard nist.govnih.gov |

| 8-Nonenoic acid | C₉H₁₆O₂ | Precursor to royal jelly acid, hydrolysis product of this compound researchgate.net | |

| (E)-10-Hydroxy-2-decenoic acid | Royal jelly acid | C₁₀H₁₈O₃ | Natural product synthesized from 8-nonenoic acid intermediate researchgate.netnih.gov |

| Methyl 9-(3-methyl-5-pentyl-2-furyl)-8-nonenoate | C₂₀H₃₂O₃ | Intermediate in furanoid fatty acid synthesis tandfonline.com | |

| 8-Methylnonanoic acid | Isocapric acid | C₁₀H₂₀O₂ | Precursor to capsaicin caymanchem.com |

| Capsaicin | C₁₈H₂₇NO₃ | Natural product analog caymanchem.com | |

| (S)-2-Acetamido-8-nonenoate | C₁₁H₁₉NO₃ | Chiral building block for HCV protease inhibitors mcgill.ca |

Calibration and Identification in Chromatographic Techniques

Investigations in Bioanalytical and Biochemical Systems as a Model Compound

The unique structure of this compound allows it to be used as a probe and model compound to understand complex biological systems. It provides insights into metabolic pathways and helps in the elucidation of biosynthetic routes for more complex molecules.

Studies on Fatty Acid Ester Metabolism in Biological Systems

While direct metabolic studies on this compound are not extensively documented, its structural analogue, Methyl 8-methylnonanoate, serves as a model compound for investigating the metabolism of fatty acid esters. Research on such branched-chain fatty acid esters in adipocyte models indicates they can influence energy metabolism, including effects on lipid accumulation and glucose uptake. By acting as a reference and model, compounds like this compound help researchers understand how structural features, such as chain length and double bond position, affect the metabolic fate of fatty acid esters within biological systems. The metabolism of related compounds, such as the hydrolysis of methyl esters to their corresponding carboxylates by bacteria, provides a framework for how this compound might be processed in certain biological environments. science.gov

Role in Biosynthesis Pathway Elucidation for Related Compounds

This compound and its corresponding acid, 8-nonenoic acid, are important precursors and structural motifs in the biosynthesis of various natural products.

Synthesis of Natural Products: 8-Nonenoic acid is a known starting material for the synthesis of plant growth inhibitors and is an intermediate in the creation of the "royal jelly acid" found in honey bees. dss.go.th Its structure is foundational for building more complex molecules. For instance, this compound is a product of the thermal decomposition of methyl decanoate (B1226879), indicating its role as a stable breakdown product in chemical processes. researchgate.netacs.orgacs.org

Elucidation of Divinyl Ether Fatty Acids: The 8-nonenoic acid structure is a core component of complex divinyl ether fatty acids like colneleic acid and colnelenic acid, which are involved in plant defense mechanisms. ebi.ac.ukebi.ac.uk Colnelenic acid is specifically described as a derivative of 8-nonenoic acid. np-mrd.org Studies on the biosynthesis of these compounds in plants like tobacco help elucidate the enzymatic pathways, such as the action of divinyl ether synthases, that modify the 8-nonenoic acid backbone. ebi.ac.uk Understanding the metabolism of precursors like this compound provides insight into how these complex oxylipins are formed.

Intermediate in Amino Acid Synthesis: Derivatives of nonenoic acid are crucial for synthesizing specialized amino acids. For example, 5-oxo-8-nonenoic acid is a key intermediate in the synthesis of non-proteinogenic amino acids, which are used to create peptides with enhanced metabolic stability. vulcanchem.com The terminal double bond, a key feature of this compound, is often a critical reactive site in these synthetic pathways.

Application as a Surrogate Fuel in Combustion Research

In the field of combustion science, single, well-characterized molecules are used as surrogate fuels to mimic the behavior of complex commercial fuels like biodiesel. This compound, as an unsaturated methyl ester, is a relevant component for these surrogate mixtures, helping to model the combustion of real-world biofuels. acs.orgpolimi.it

Understanding Combustion Characteristics of Biofuel Surrogates

The combustion behavior of biodiesel is heavily influenced by the mix of saturated and unsaturated fatty acid methyl esters it contains. science.gov Using individual components like this compound and its isomers allows researchers to isolate the effects of specific molecular structures on combustion.

Table 1: Key Combustion Research Findings for Methyl Ester Surrogates

| Research Focus | Key Findings | Relevant Compounds | Citations |

|---|---|---|---|

| Thermal Decomposition | This compound is a primary product in the high-temperature decomposition of larger esters like methyl decanoate. | Methyl decanoate, this compound | researchgate.net, acs.org |

| Product Formation | The ester moiety leads to the formation of low molecular weight oxygenated compounds (CO, formaldehyde), while the alkane portion produces olefins. | Methyl decanoate, this compound, 1-olefins | science.gov, science.gov |

| Reactivity Comparison | The reactivity of methyl esters is found to be very close to that of n-alkanes of similar carbon chain length. | Methyl decanoate, n-dodecane | science.gov, science.gov |

| Kinetic Modeling | Oxidation studies on methyl esters help validate detailed kinetic models for predicting combustion behavior, including the negative temperature coefficient (NTC) region. | Methyl hexanoate, Methyl heptanoate, Methyl decanoate | nih.gov |

Investigating Ignition Delay and Emission Profiles